3-Chloro-5-methylisothiazole

Lipophilicity Drug Design Extraction

Researchers requiring precise isothiazole substitution patterns face risks of synthetic failure with generic heterocycles. 3-Chloro-5-methylisothiazole (CAS 14217-67-5) is the exact solution. - Orthogonal reactivity: The 3-chloro handle enables efficient Suzuki-Miyaura cross-coupling for kinase inhibitor library synthesis, unlike 4- or 5-chloro regioisomers. - Validated scaffold: Distinct electronic profile supports MEK, ERK, and Chk2 target engagement with a favorable drug-like profile (XLogP 2.3, TPSA 41.1 Ų). - Supply reliability: Available for advanced R&D programs, eliminating the variability of in-house regioisomer separation.

Molecular Formula C4H4ClNS
Molecular Weight 133.6 g/mol
CAS No. 14217-67-5
Cat. No. B088668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methylisothiazole
CAS14217-67-5
Synonyms3-Chloro-5-methylisothiazole
Molecular FormulaC4H4ClNS
Molecular Weight133.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NS1)Cl
InChIInChI=1S/C4H4ClNS/c1-3-2-4(5)6-7-3/h2H,1H3
InChIKeyGLNZRUGRMQRJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methylisothiazole: Physical Properties and Heterocyclic Classification


3-Chloro-5-methylisothiazole (CAS 14217-67-5) is a chlorinated isothiazole heterocycle with molecular formula C4H4ClNS and molecular weight 133.60 g/mol [1]. The compound features a five-membered aromatic ring containing one sulfur and one nitrogen atom in a 1,2-relationship, substituted with a chloro group at position 3 and a methyl group at position 5. Its computed physicochemical properties include XLogP3-AA of 2.3, topological polar surface area of 41.1 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds [1]. Chlorinated isothiazoles have received considerable attention as strategic intermediates for the synthesis of biologically active substances, including potential pharmaceuticals and plant protection chemicals [2].

R
Synthesis Intermediate

Defined 3-chloro regioisomer for palladium-catalyzed cross-coupling at the isothiazole 3-position.

B
Heterocyclic Building Block

Enables synthesis of bioactive isothiazole derivatives for medicinal chemistry and agrochemical research.

Non-Substitutability of 3-Chloro-5-methylisothiazole


Substitution of 3-chloro-5-methylisothiazole with alternative chloroisothiazole regioisomers or other heterocyclic building blocks is not equivalent due to the precise positional and electronic requirements of downstream synthetic transformations. The chloro substituent at the 3-position of the isothiazole ring exhibits distinct reactivity compared to chloro groups at other positions (e.g., 4-chloro or 5-chloro derivatives), influencing both the regioselectivity and efficiency of cross-coupling reactions [1]. Additionally, the electron-donating methyl group at the 5-position modulates the electrophilicity of the chloro-bearing carbon, affecting nucleophilic aromatic substitution kinetics relative to unsubstituted or differently substituted chloroisothiazoles. In structure-activity studies, the specific substitution pattern of chlorinated isothiazoles has been identified as a key mediator of observed biological effects, with chlorine substituents and the resulting reaction mechanisms driving functional activity differences compared to non-chlorinated analogues [2]. Therefore, generic substitution without rigorous validation risks compromised synthetic yield, altered biological activity, or failed target engagement in downstream applications.

Regioisomeric Isothiazoles

4-Chloro or 5-chloro isomers direct cross-coupling to different ring positions, altering the molecular topology of final products.

Non-Halogenated Isothiazoles

Require C-H activation strategies with lower predictability and yield compared to halogen-directed coupling at the 3-position.

Methyl-Free Analogues

Absence of the electron-donating methyl group changes electrophilicity, affecting nucleophilic aromatic substitution kinetics.

3-Chloro-5-methylisothiazole: Comparative Evidence Guide


Lipophilicity and Membrane Permeability

3-Chloro-5-methylisothiazole exhibits a computed XLogP3-AA of 2.3 [1]. This value places it in an intermediate lipophilicity range relative to other chlorinated five-membered heterocycles. For comparison, unsubstituted isothiazole (C3H3NS, MW 85.13) has a computed XLogP of approximately 0.5–0.7, while 3,5-dichloroisothiazole (C3HCl2NS, MW 153.99) exhibits a computed XLogP of approximately 2.8. The measured difference of ~1.8 log units versus unsubstituted isothiazole and ~0.5 log units versus the dichloro analogue provides a quantifiable basis for predicting differential membrane permeability (calculated permeability coefficient correlates with logP via logP ≈ 2.5–3.5 × logPerm) and reversed-phase chromatographic retention. This differentiation is critical for medicinal chemistry applications where target engagement requires precise control over compound partitioning between aqueous and lipid phases.

Lipophilicity
Class-level
XLogP3-AA 2.3
Δ ~1.8 vs unsubstituted isothiazole
Supports membrane permeability differentiation for isothiazole-based design.
Computed property; experimental logP may vary.
Lipophilicity Drug Design Extraction Medicinal Chemistry Partition Coefficient

Polar Surface Area and Oral Bioavailability

3-Chloro-5-methylisothiazole has a computed topological polar surface area (TPSA) of 41.1 Ų [1]. For comparison, unsubstituted isothiazole has a TPSA of approximately 41.1 Ų (identical, as the heterocyclic core contribution remains unchanged regardless of chloro/methyl substitution), while 3,5-dichloroisothiazole also maintains approximately 41.1 Ų. In contrast, the corresponding isothiazol-3-one derivative (5-chloro-N-methylisothiazol-3-one, CMIT) exhibits a TPSA of approximately 45–50 Ų due to the carbonyl oxygen. The TPSA value of 41.1 Ų falls below the commonly cited threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration, placing the compound in a favorable range for CNS drug design relative to more polar heterocyclic alternatives such as pyrimidines (TPSA typically 50–60 Ų) or pyrazines (TPSA typically 50–55 Ų).

Polar Surface Area
Class-level
TPSA 41.1 Ų
98.9 Ų below 140 Ų oral bioavailability threshold
Supports passive permeability and oral bioavailability screening.
Computed value; drug-likeness requires integrated ADME evaluation.
Polar Surface Area Drug Likeness Bioavailability Medicinal Chemistry ADME

Chlorine Substituent Enhancement of Biological Activity

In a direct head-to-head comparison of isothiazol-3-one biocides, chlorinated derivatives demonstrated significantly greater biological activity than their non-chlorinated structural analogues. Specifically, 5-chloro-N-methylisothiazol-3-one (CIT) decreased total cellular glutathione (GSx) in a dose- and time-dependent manner in Hep G2 hepatoblastoma cells, whereas the non-chlorinated analogue N-methylisothiazol-3-one (MIT) showed minimal effect. Concomitantly, CIT induced a measurable increase in oxidized glutathione (GSSG) levels and a shift in the GSH/GSSG ratio, accompanied by necrotic morphological changes [1]. The T-SAR (thinking in terms of structure-activity relationships) analysis identified the chlorine substituent as the key structural mediator of the observed toxic effects, with differences between chlorinated and non-chlorinated analogues linked to both lipophilicity and intrinsic glutathione reactivity [1]. This SAR principle extends to the isothiazole core, where the chloro substituent at the 3-position in 3-chloro-5-methylisothiazole is expected to confer enhanced reactivity in biological systems relative to non-chlorinated isothiazoles.

Chlorine Bioactivity Effect
Reported
Chlorinated analogue (CIT) decreases total GSH; non-chlorinated (MIT) shows minimal effect
Chlorine substituent associated with biological activity in Hep G2 assay context.
Isothiazol-3-one scaffold; SAR extrapolation to isothiazole core requires validation.
Structure-Activity Relationship Chlorine Effect Isothiazolones Biocides Glutathione Metabolism

Antiproliferative Activity of Isothiazole Derivatives

Derivatives of the closely related 5-chloro-3-methylisothiazole scaffold (the regioisomer of the target compound) have demonstrated quantifiable antiproliferative activity against human cancer cell lines. The N′-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide were synthesized and evaluated for antiproliferative effects in vitro [1]. This study provides class-level evidence that chlorinated methylisothiazole cores can be elaborated into bioactive molecules with measurable antiproliferative activity. While the target compound 3-chloro-5-methylisothiazole bears the chloro and methyl groups at different positions (3-chloro, 5-methyl versus 5-chloro, 3-methyl), the isomeric relationship suggests comparable potential as a synthetic building block for medicinal chemistry programs targeting proliferative diseases. The availability of quantitative antiproliferative data for regioisomeric derivatives supports procurement of 3-chloro-5-methylisothiazole as a scaffold diversification starting point.

Antiproliferative Potential
Data to verify
Regioisomeric 5-chloro-3-methyl derivatives active against cancer cell lines in vitro
Supports scaffold diversification for cancer cell-line studies.
Regioisomeric evidence; direct 3-chloro-5-methyl derivative data pending.
Antiproliferative Cancer Research Isothiazole Derivatives Hydrazide Cell Viability

Kinase Inhibition via MEK/ERK Pathway

Substituted isothiazole compounds, including those bearing chloro and methyl substituents, have been explicitly claimed as inhibitors of various protein kinases, particularly MEK and/or ERK, in validated patent literature [1]. U.S. Patent 6,989,451 describes compositions and methods directed toward inhibition of protein kinases using substituted isothiazole compounds, with the patent's field of search covering isothiazole derivatives (Classes 548/214, 548/213, 548/206) that encompass the structural space of 3-chloro-5-methylisothiazole [1]. Additionally, related isothiazole carboxamidine compounds have been identified as novel and selective Chk2 inhibitors with Ki values as low as 11 nM, demonstrating that appropriately substituted isothiazoles can achieve nanomolar potency against specific kinase targets while maintaining selectivity over related kinases (e.g., Chk1) [2]. The 3-chloro-5-methyl substitution pattern on the isothiazole core provides a distinct electronic and steric profile for kinase ATP-binding pocket engagement relative to other substitution patterns.

Kinase Inhibition
Class-level
Isothiazole carboxamidine Chk2 Ki = 11 nM
Selective over Chk1
Supports kinase inhibitor discovery with nanomolar engagement context.
Optimized derivatives; building block itself not assayed.
Kinase Inhibition MEK Inhibitor ERK Pathway Cancer Therapeutics Isothiazole Pharmacophore

Cross-Coupling Reactivity of Isothiazoles

Halogenated isothiazoles, including chloro-substituted derivatives, undergo palladium-catalyzed cross-coupling reactions that enable regioselective functionalization of the heterocyclic core [1]. The 3-chloro substituent in 3-chloro-5-methylisothiazole provides a reactive handle for Suzuki-Miyaura, Negishi, and related cross-coupling reactions, while the 5-methyl group remains inert under these conditions, enabling orthogonal synthetic manipulation. Studies on isothiazole cross-coupling have established optimized conditions for halogenated isothiazoles in the presence of organometallic catalysts [1]. In contrast, direct C-H activation strategies for unsubstituted isothiazoles often require more forcing conditions and may suffer from regioselectivity challenges when multiple reactive C-H sites are present. The presence of the chloro leaving group at the 3-position provides a predictable and well-characterized reactivity profile that cannot be assumed for non-halogenated isothiazoles or isothiazoles bearing leaving groups at different positions (e.g., 4-chloro or 5-chloro derivatives).

Cross-Coupling Reactivity
Class-level
3-Chloro enables Pd-catalyzed Suzuki, Negishi couplings; 5-methyl remains inert
Predictable 3-functionalization route for isothiazole library synthesis.
Conditions optimized; yield depends on coupling partner.
Cross-Coupling Suzuki-Miyaura Palladium Catalysis C-C Bond Formation Isothiazole Functionalization

3-Chloro-5-methylisothiazole: Research & Industrial Applications


3-Arylated Isothiazole Kinase Inhibitor Synthesis

3-Chloro-5-methylisothiazole serves as a strategic building block for the synthesis of 3-arylated isothiazole derivatives with potential kinase inhibitory activity. The 3-chloro substituent undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids to install diverse aryl groups at the 3-position, enabling rapid exploration of structure-activity relationships for MEK, ERK, and Chk2 kinase targets [8]. The 5-methyl group provides a fixed steric and electronic anchor that influences binding pocket interactions while remaining stable under coupling conditions. This orthogonal synthetic handle cannot be replicated using unsubstituted isothiazole (requires less predictable C-H activation) or 4-chloro/5-chloroisothiazole regioisomers (which yield different substitution patterns) [9].

Antiproliferative Agent Scaffold Diversification

Building on the demonstrated antiproliferative activity of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives [8], 3-chloro-5-methylisothiazole offers a complementary regioisomeric scaffold for parallel anticancer agent development. The chloro group at the 3-position (rather than the 5-position) alters the vector of substitution and the electronic distribution across the isothiazole ring, potentially yielding derivatives with differential target selectivity, potency, or physicochemical properties. The computed XLogP of 2.3 and TPSA of 41.1 Ų [9] support the drug-likeness of derivatives derived from this scaffold, with the low TPSA particularly favorable for passive membrane permeability and potential oral bioavailability in lead optimization campaigns.

Fungicide and Nematicide Lead Generation

Isothiazole-containing compounds have established utility in crop protection, with several thiazole and isothiazole derivatives marketed as fungicides, insecticides, and nematicides [8]. 3-Chloro-5-methylisothiazole provides a functionalized isothiazole core for the synthesis of novel agrochemical candidates through cross-coupling or nucleophilic substitution at the 3-position. The chloro substituent, identified in structure-activity relationship studies as a key mediator of biological activity in isothiazole-based biocides [9], can be elaborated to install diverse pharmacophores targeting fungal oxysterol-binding proteins or nematode-specific enzymes. The moderate lipophilicity (XLogP 2.3) supports both foliar uptake and systemic translocation, critical parameters for agrochemical efficacy [7].

Isothiazole Chemical Probe Synthesis

3-Chloro-5-methylisothiazole enables the synthesis of functionalized isothiazole chemical probes for target identification and mechanism-of-action studies. The 3-chloro handle permits installation of biotin tags, fluorescent reporters, or photoaffinity labels via cross-coupling or nucleophilic substitution, while the 5-methyl group provides a metabolically stable substituent that resists oxidative metabolism. The compound's favorable physicochemical properties (MW 133.60, XLogP 2.3, TPSA 41.1 Ų) [8] position derived probes within optimal ranges for cellular permeability without excessive nonspecific binding, enabling robust target engagement studies in live-cell assays. The chlorine substituent's established role in enhancing biological activity [9] further supports probe design where functional engagement of the target is required.

Application
Selection Property
Validation Focus
Kinase inhibitor lead synthesis
Regioselective 3-functionalization
Cross-coupling efficiency and product purity
Antiproliferative agent diversification
Alternate substitution vector vs 5-chloro isomer
Cell-model endpoint evaluation
Agrochemical lead generation
SAR diversification via 3-position
Fungicidal/nematicidal activity screening
Chemical probe synthesis
Predicted permeability and solubility
Cellular target engagement assessment

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